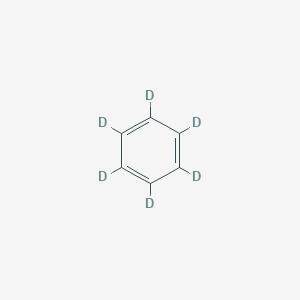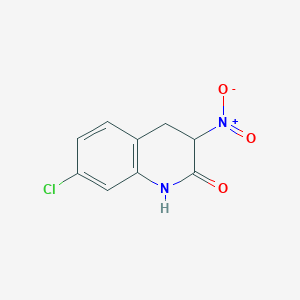
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CNDQ” is a specialized chemical used in various industrial and scientific applications. It is known for its unique properties and versatility in different chemical reactions. The compound is often utilized in the production of hydrogen through electrolysis, where it plays a crucial role in the efficiency and effectiveness of the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “CNDQ” involves several synthetic routes, primarily focusing on the integration of electrolysis components. The core component, the electrolytic cell, is designed to enhance current density and reduce the size and weight of the cell . The process typically involves the following steps:
Electrolytic Cell Preparation: The cell is prepared using advanced materials to ensure high efficiency and durability.
Integration of Components: The electrolytic cell, separator frame, and hydrogen drying device are integrated into a single system.
Optimization of Reaction Conditions: The system is optimized for high current density and efficient hydrogen production.
Industrial Production Methods
In industrial settings, “CNDQ” is produced using a fully automated system that integrates the electrolytic cell and drying system. This integration allows for a compact design, reduced footprint, and compliance with environmental standards . The production process includes:
Automated Control: The system is fully automated, allowing for precise control and monitoring of the production process.
High Purity Hydrogen Production: The system produces hydrogen with a purity of 99.999%, meeting stringent industrial requirements.
Chemical Reactions Analysis
Types of Reactions
“CNDQ” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving “CNDQ” are typically carried out using reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often using halogens or other reactive species.
Common Reagents and Conditions
The common reagents used in reactions involving “CNDQ” include:
Oxidizing Agents: Oxygen, ozone, and other oxidizing agents.
Reducing Agents: Hydrogen, metal hydrides, and other reducing agents.
Substituting Agents: Halogens, alkylating agents, and other reactive species.
Major Products Formed
The major products formed from reactions involving “CNDQ” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“CNDQ” has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Employed in biological studies to investigate cellular processes and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in industrial processes for the production of high-purity hydrogen and other chemicals.
Mechanism of Action
The mechanism of action of “CNDQ” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Catalytic Activity: Enhancing the rate of chemical reactions through its catalytic properties.
Molecular Interactions: Interacting with specific enzymes and proteins, influencing metabolic pathways and cellular processes.
Pathway Modulation: Modulating key biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
“CNDQ” is unique in its properties and applications compared to similar compounds. Some similar compounds include:
Hydrogen Production Catalysts: Other catalysts used in hydrogen production, such as platinum-based catalysts.
Electrolytic Cells: Different types of electrolytic cells used in industrial hydrogen production.
Chemical Catalysts: Various chemical catalysts used in industrial and research applications.
The uniqueness of “CNDQ” lies in its high efficiency, compact design, and compliance with environmental standards, making it a preferred choice in various applications .
Properties
IUPAC Name |
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOSNKBNBJAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436916 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147778-05-0 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
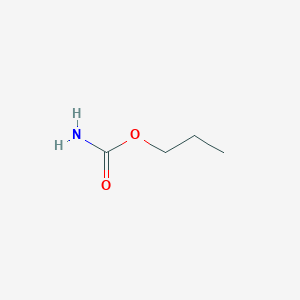


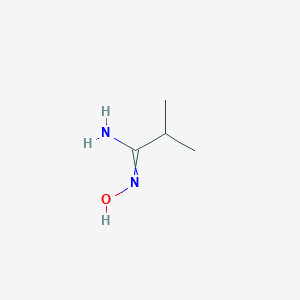

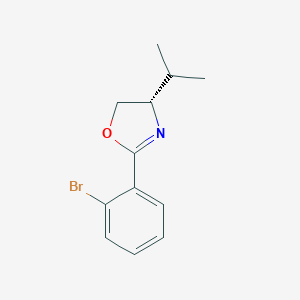
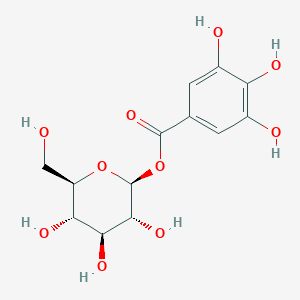

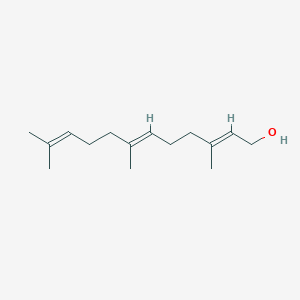
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)

